



# Application of Pivekimab Sunirine in Blastic Plasmacytoid Dendritic Cell Neoplasm (BPDCN)

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For Researchers, Scientists, and Drug Development Professionals

# Introduction

Blastic Plasmacytoid Dendritic Cell Neoplasm (BPDCN) is a rare and aggressive hematologic malignancy characterized by the overexpression of the interleukin-3 receptor alpha chain (CD123).[1] Pivekimab **sunirine** (PVEK), formerly known as IMGN632, is a first-in-class antibody-drug conjugate (ADC) that represents a significant advancement in the targeted therapy of BPDCN.[2] This document provides detailed application notes and protocols based on preclinical and clinical studies to guide further research and development.

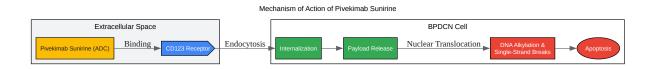
Pivekimab **sunirine** is composed of a high-affinity anti-CD123 antibody linked to a novel indolinobenzodiazepine (IGN) payload.[1][3] This payload alkylates DNA, causing single-strand breaks without crosslinking, leading to potent tumor cell death.[1][3] Preclinical models have demonstrated the potent activity of pivekimab **sunirine** against BPDCN cells, showing a significant reduction in tumor burden and increased survival.[4]

Clinical evidence, primarily from the global, multicenter Phase I/II CADENZA trial (NCT03386513), has shown promising efficacy and a manageable safety profile for pivekimab **sunirine** in both newly diagnosed (frontline) and relapsed/refractory (R/R) BPDCN.[5][6][7] In October 2020, the FDA granted Breakthrough Therapy designation to pivekimab for the treatment of patients with relapsed/refractory BPDCN.[8][9] A Biologics License Application (BLA) was submitted to the US FDA in October 2025 for the treatment of BPDCN.[5][6]



# **Mechanism of Action**

Pivekimab **sunirine** is an antibody-drug conjugate designed to target and eliminate cancer cells that overexpress CD123.[8] The mechanism involves the high-affinity binding of the antibody component to the CD123 receptor on the surface of BPDCN cells. Upon binding, the ADC is internalized by the cell. Inside the cell, the cleavable linker is broken, releasing the IGN payload, which then translocates to the nucleus. The IGN payload alkylates DNA, causing single-strand breaks and ultimately leading to apoptotic cell death.[1]



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Caption: Mechanism of Pivekimab **Sunirine** targeting CD123 on BPDCN cells.

# **Quantitative Data from Clinical Trials**

The following tables summarize the efficacy and safety data for pivekimab **sunirine** from the Phase I/II CADENZA trial.

# Table 1: Efficacy of Pivekimab Sunirine in BPDCN (CADENZA Trial)



Patient Population	Endpoint	Result	95% Confidence Interval
Frontline De Novo BPDCN (n=20)	Composite Complete Response (cCR) Rate	75%	50.9% - 91.3%
Overall Response Rate (ORR)	80%	56.3% - 94.3%	
Median Overall Survival (OS)	16.6 months	7.2 - Not Reached	
All Frontline BPDCN (n=33)	Composite Complete Response (cCR) Rate	70%	51.3% - 84.4%
Overall Response Rate (ORR)	85%	68.1% - 94.9%	
Median Overall Survival (OS)	16.6 months	11.4 - Not Reached	
Relapsed/Refractory BPDCN (n=51)	Composite Complete Response (cCR) Rate	14%	5.7% - 26.3%
Overall Response Rate (ORR)	35%	22.4% - 49.9%	
Median Overall Survival (OS)	5.8 months	3.9 - 8.4	
Median Duration of Response (DOR)	3.1 months	-	

Data sourced from multiple reports on the CADENZA trial.[6][7][8][10]

# Table 2: Common Treatment-Emergent Adverse Events (TEAEs) in BPDCN Patients Treated with Pivekimab Sunirine



Adverse Event	All Grades (%)	Grade 3+ (%)
Peripheral Edema	53-54%	12%
Thrombocytopenia	31%	26%
Infusion-Related Reactions	26%	5%
Constipation	24%	0%
Fatigue	22%	5%
Nausea	22%	0%
Neutropenia	22%	21%

Data represents the most common TEAEs reported in >20% of all patients in an interim analysis.[8][10]

# **Experimental Protocols**

# Protocol 1: In Vivo Efficacy Assessment in a BPDCN Xenograft Model

This protocol is based on preclinical studies evaluating the spatial response to pivekimab sunirine.[4]

Objective: To assess the in vivo efficacy of pivekimab **sunirine** in reducing tumor burden and prolonging survival in a BPDCN mouse model.

#### Materials:

- Cell Line: GEN2.2-luc (a bioluminescent BPDCN cell line)
- · Animal Model: NSG (NOD scid gamma) mice
- Therapeutic Agent: Pivekimab sunirine
- Control: Vehicle control (e.g., sterile saline)



- · Reagents: Fc receptor blockade antibody, Luciferin
- Equipment: Bioluminescent imaging system, standard animal housing and care facilities.

### Methodology:

- Cell Culture: Culture GEN2.2-luc cells under standard conditions.
- Tumor Implantation: Inject 1x10^6 GEN2.2-luc cells intravenously into NSG mice.
- Fc Receptor Blockade: On Day 2 post-implantation, administer an Fc receptor blockade antibody to prevent non-specific binding.
- Treatment Administration: On Day 3, randomize mice into two groups:
  - Treatment Group: Administer pivekimab sunirine (e.g., 0.024 mg/kg) intravenously once a
    week for three weeks (QWx3).
  - Control Group: Administer an equivalent volume of vehicle intravenously on the same schedule.

### Monitoring:

- Monitor animal health and body weight regularly.
- Perform bioluminescent imaging (BLI) at baseline and regular intervals to assess tumor burden.

### Endpoint Analysis:

- For the vehicle-treated group, harvest organs on Day 16.
- For the pivekimab **sunirine**-treated group, harvest organs on Day 30.
- Assess tumor burden in harvested organs (bone marrow, spleen, lungs, liver) using luciferin.



- Confirm the presence or absence of tumor cells in organs via Hematoxylin and Eosin (H&E) staining.
- In a parallel survival study, monitor mice until they meet predefined humane endpoints.

# Workflow for In Vivo Efficacy Assessment Day 0: Inject 1x10^6 GEN2.2-luc cells into NSG mice Day 2: Administer Fc Receptor Blockade Day 3: Administer Pivekimab (0.024mg/kg) or Vehicle (QWx3) Monitor tumor burden (BLI) and animal health Day 16: Harvest organs Day 30: Harvest organs (Vehicle Group) (Pivekimab Group) Assess tumor burden (BLI) and perform H&E staining

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Caption: Preclinical workflow for evaluating Pivekimab **Sunirine** in a BPDCN model.

# Protocol 2: Clinical Trial Protocol Outline (Based on CADENZA Study)

# Methodological & Application





Title: A Phase I/II, Multicenter, Open-Label Study of Pivekimab **Sunirine** in Patients with CD123-Positive Blastic Plasmacytoid Dendritic Cell Neoplasm.

## Objectives:

- Primary: To determine the rate of composite complete response (cCR) in frontline patients with de novo BPDCN.[7]
- Key Secondary: To evaluate the duration of cCR in the frontline de novo population.[7]
- Other Secondary: To assess overall response rate (ORR), overall survival (OS), safety and tolerability, and the proportion of patients bridged to stem cell transplant.[7]

## Patient Population:

- Inclusion Criteria:
  - Adults (≥18 years) with a diagnosis of CD123-positive BPDCN.[7]
  - ECOG performance status of 0 or 1.[7]
  - Adequate organ function.[7]
  - Cohorts for both frontline (no prior systemic therapy) and relapsed/refractory (1-3 prior lines of therapy) disease.[6]
- Exclusion Criteria:
  - History of hepatic veno-occlusive disease.[7]
  - Grade 4 capillary-leak syndrome.[7]
  - Active central nervous system (CNS) disease (for frontline patients).[7]

#### Treatment Plan:

 Dosage: Pivekimab sunirine 0.045 mg/kg administered as an intravenous infusion over less than 30 minutes.[1][6]







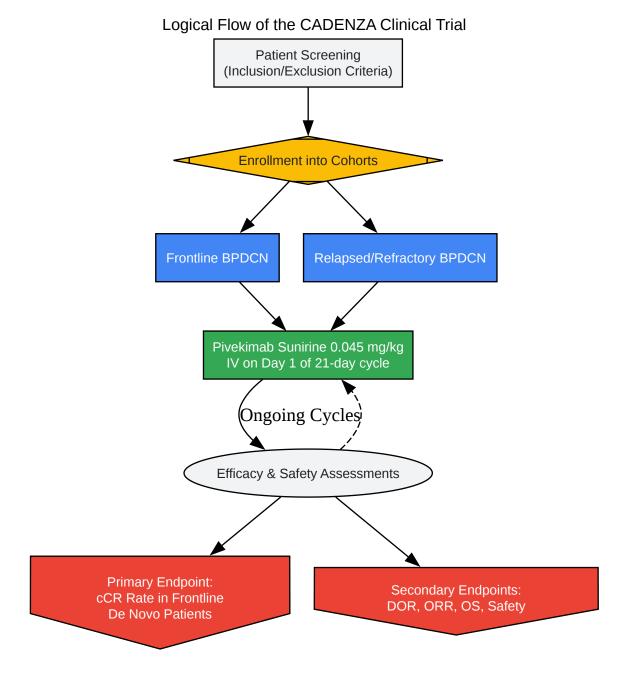
• Schedule: Day 1 of each 21-day cycle.[1][6]

Setting: Outpatient.[2]

#### Assessments:

- Efficacy:
  - Response assessment based on physical examination, skin assessment, bone marrow aspirates/biopsies, and imaging (PET/CT) as clinically indicated.
  - Response criteria include Complete Response (CR), Clinical Complete Response (CRc -CR with minimal skin abnormality), and CR with partial hematologic recovery (CRh).[1][6]
- Safety:
  - Monitoring of treatment-emergent adverse events (TEAEs) graded according to NCI CTCAE.
  - Regular laboratory assessments (hematology, chemistry).





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Caption: Simplified logical flow of the CADENZA clinical trial for BPDCN.

# Conclusion

Pivekimab **sunirine** has demonstrated significant clinical activity and a manageable safety profile in patients with BPDCN, a historically difficult-to-treat malignancy.[11] The high response rates observed in the frontline setting suggest its potential as a new standard of care.[12] The



provided data and protocols offer a framework for researchers and clinicians to understand, evaluate, and potentially expand upon the application of this promising CD123-targeting ADC. Further research will be crucial to define long-term outcomes and optimize its use in various clinical scenarios, including as a bridge to transplantation or in combination with other agents. [5][11]

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